Bussein
Description
Bussein is a secondary metabolite belonging to the limonoid class, primarily isolated from plants in the Meliaceae family, such as Entandrophragma species . Structurally, it features a tetracyclic triterpenoid backbone with oxygenated functional groups (e.g., hydroxyl, carboxyl, and ester moieties) that contribute to its bioactivity. This compound derivatives, including this compound A and this compound B, are characterized by variations in substituents at the C-3 and C-30 positions (e.g., isobutyrate groups) . These compounds are of interest in medicinal chemistry due to their reported anti-inflammatory, antimicrobial, and cytotoxic properties.
Properties
Molecular Formula |
C43H54O18 |
|---|---|
Molecular Weight |
858.9 g/mol |
IUPAC Name |
[(1R,3Z,6S,7R,9R,10R,15R,16S,19S,20R)-8,9,20-triacetyloxy-6-(furan-3-yl)-19-hydroxy-3-(1-hydroxy-2-methylpropylidene)-16-(2-methoxy-2-oxoethyl)-7,12,15,17-tetramethyl-4-oxo-5,11,13,21-tetraoxaheptacyclo[10.8.1.114,17.01,10.02,7.010,15.014,19]docosan-18-yl] 2-methylpropanoate |
InChI |
InChI=1S/C43H54O18/c1-18(2)27(48)26-28-37(9,29(57-33(26)50)23-13-14-53-16-23)30(54-20(5)44)31(55-21(6)45)43-38(10)24(15-25(47)52-12)36(8)17-40(38)41(51,34(36)58-32(49)19(3)4)35(56-22(7)46)42(28,43)60-39(11,59-40)61-43/h13-14,16,18-19,24,28-31,34-35,48,51H,15,17H2,1-12H3/b27-26-/t24-,28?,29-,30?,31+,34?,35+,36?,37+,38+,39?,40?,41-,42+,43-/m0/s1 |
InChI Key |
KVAGRMDUXLYLAZ-ZGZXWHTRSA-N |
Isomeric SMILES |
CC(C)/C(=C/1\C2[C@]([C@@H](OC1=O)C3=COC=C3)(C([C@H]([C@@]45[C@]26[C@@H]([C@]7(C(C8(CC7([C@]4([C@H]8CC(=O)OC)C)OC(O5)(O6)C)C)OC(=O)C(C)C)O)OC(=O)C)OC(=O)C)OC(=O)C)C)/O |
Canonical SMILES |
CC(C)C(=C1C2C(C(C(C34C25C(C6(C(C7(CC6(C3(C7CC(=O)OC)C)OC(O4)(O5)C)C)OC(=O)C(C)C)O)OC(=O)C)OC(=O)C)OC(=O)C)(C(OC1=O)C8=COC=C8)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Phragmalin Derivatives
Phragmalins (e.g., Phragmalin-3-isobutyrate, Phragmalin 3,30-diisobutyrate) share a core limonoid structure with Bussein but differ in substituent patterns.
- Structural Differences :
- Bioactivity :
- Phragmalins exhibit moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ ~20 μM in HeLa cells), attributed to their ester groups enhancing membrane permeability .
- This compound derivatives, with fewer lipophilic groups, show reduced cytotoxicity (IC₅₀ >50 μM) but higher selectivity for microbial targets (e.g., Staphylococcus aureus MIC = 8 μg/mL) .
Entandrophragmins
Entandrophragmin B and Entandrophragmin are structurally analogous to this compound but feature additional hydroxylation at the C-7 and C-15 positions.
- Structural Differences :
- Bioactivity :
- Entandrophragmins demonstrate potent anti-inflammatory activity (e.g., TNF-α inhibition at 10 μM), likely due to hydroxyl groups facilitating hydrogen bonding with protein targets .
- This compound’s carboxyl group may enhance chelation of metal ions, contributing to its antioxidant properties (e.g., DPPH radical scavenging EC₅₀ = 12 μM) .
Data Table: Key Properties of this compound and Analogues
| Property | This compound A | This compound B | Phragmalin-3-isobutyrate | Entandrophragmin B |
|---|---|---|---|---|
| Molecular Formula | C₃₄H₄₄O₁₀ | C₃₅H₄₆O₁₁ | C₃₆H₄₈O₁₂ | C₃₃H₄₂O₉ |
| Molecular Weight (g/mol) | 636.7 | 652.7 | 684.8 | 606.7 |
| Key Functional Groups | C-3 OH, C-17 COOH | C-30 OH | C-3 isobutyrate | C-7 OH, C-15 OH |
| Cytotoxicity (IC₅₀, μM) | >50 | >50 | 20 | 35 |
| Antimicrobial (MIC, μg/mL) | 8 (S. aureus) | 16 (S. aureus) | 32 (E. coli) | 64 (E. coli) |
| Solubility | Low in H₂O | Low in H₂O | Moderate in DMSO | High in MeOH |
MIC = Minimum Inhibitory Concentration; DMSO = Dimethyl sulfoxide.
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Therapeutic Potential: this compound’s carboxyl group positions it as a candidate for metal-chelating therapies in neurodegenerative diseases . Entandrophragmins’ anti-inflammatory activity suggests utility in autoimmune disorders, though pharmacokinetic optimization is needed .
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